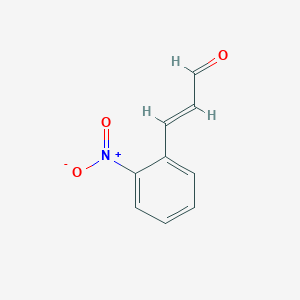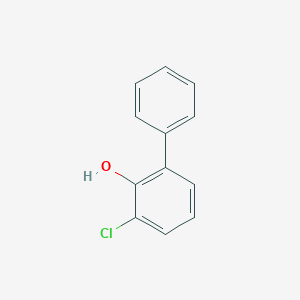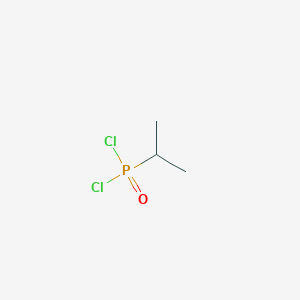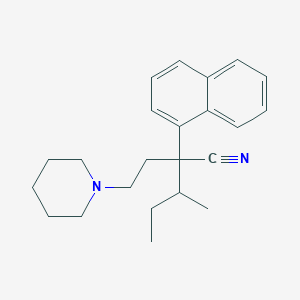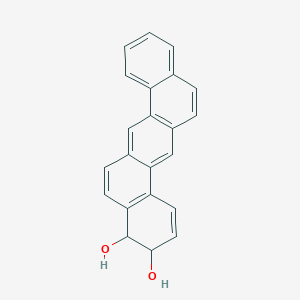
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol (DDAD) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzo(a)pyrene, which is a well-known carcinogen. DDAD has been found to have several biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol exerts its anti-cancer effects through several mechanisms, including the inhibition of DNA adduct formation, the induction of apoptosis, and the inhibition of the NF-κB signaling pathway. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has also been found to inhibit the activity of several enzymes involved in carcinogenesis, including cytochrome P450.
Efectos Bioquímicos Y Fisiológicos
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been found to have several biochemical and physiological effects, including the inhibition of the production of reactive oxygen species (ROS), the inhibition of lipid peroxidation, and the modulation of several signaling pathways involved in inflammation and cancer. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has also been found to induce the expression of several antioxidant enzymes, including glutathione peroxidase and superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol in lab experiments is its potent anti-cancer activity. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been found to be effective against several types of cancer cells, making it a promising candidate for cancer research. However, one of the main limitations of using 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol in lab experiments is its potential toxicity. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been found to be toxic to several types of cells, including liver cells and immune cells.
Direcciones Futuras
There are several future directions for research on 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol. One potential direction is the development of 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol-based drugs for the treatment of cancer. Another potential direction is the investigation of the potential use of 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol as a chemopreventive agent. Additionally, further research is needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol.
Métodos De Síntesis
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol can be synthesized through several methods, including the oxidation of dibenz(a,h)anthracene-3,4-diol and the reduction of dibenz(a,h)anthracene-3,4-dione. The most commonly used method for synthesizing 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol involves the reduction of dibenz(a,h)anthracene-3,4-dione using sodium borohydride.
Aplicaciones Científicas De Investigación
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for cancer research. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
Propiedades
Número CAS |
1421-83-6 |
|---|---|
Nombre del producto |
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol |
Fórmula molecular |
C22H16O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol |
InChI |
InChI=1S/C22H16O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-19-14(12-20(15)17)6-5-13-3-1-2-4-16(13)19/h1-12,21-24H |
Clave InChI |
DKAAILWGWGVYES-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O |
Sinónimos |
dibenzoanthracene-3,4-dihydrodiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



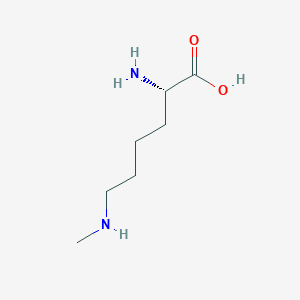
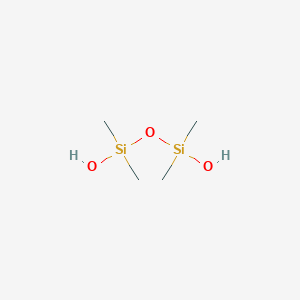
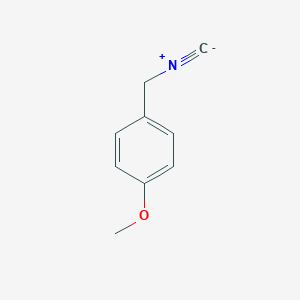
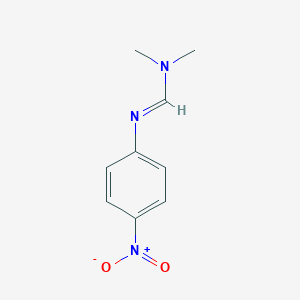
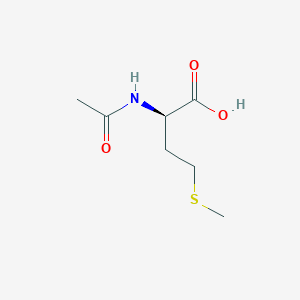
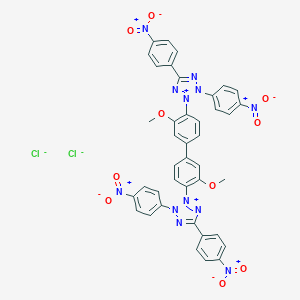
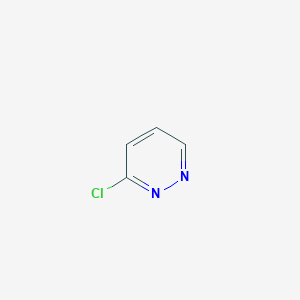
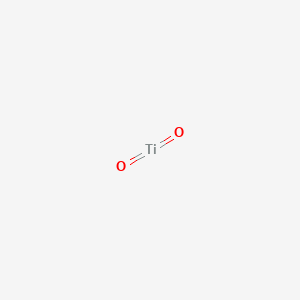
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)
